2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester

Description

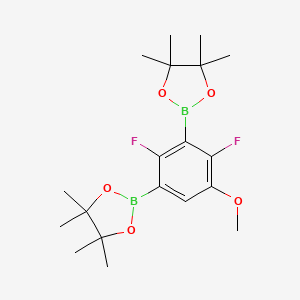

2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester (CAS: 2096332-73-7) is a diboronic acid derivative featuring two boronic ester groups at the 1,3-positions of a phenyl ring substituted with fluorine atoms at the 2,4-positions and a methoxy group at the 5-position. The pinacol ester groups enhance solubility in organic solvents compared to the parent boronic acids, making the compound advantageous for cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is utilized in pharmaceutical and materials science research for synthesizing complex aromatic systems, leveraging its dual reactivity for sequential functionalization .

Properties

IUPAC Name |

2-[2,4-difluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSADMYCXJHVNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28B2F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,4-difluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions. The reaction typically involves heating the mixture to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Protodeboronation: It can undergo protodeboronation reactions, where the boronic ester group is removed.

Hydromethylation: It can participate in formal anti-Markovnikov hydromethylation reactions.

Common Reagents and Conditions:

Catalysts: Palladium, nickel, or other transition metal catalysts.

Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).

Temperature: Typically 80-100°C.

Major Products Formed:

Biaryl compounds from Suzuki-Miyaura cross-coupling.

Alkenes from hydromethylation reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It can be used to label biomolecules for imaging and tracking studies. Medicine: It serves as a building block in the synthesis of drug candidates. Industry: It is employed in the production of materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of the boronic acid group by transition metal catalysts, leading to the formation of new bonds.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acid Pinacol Esters

Reactivity in Cross-Coupling Reactions

- Dual Reactivity: The 1,3-diboronic ester configuration allows for two sequential Suzuki-Miyaura couplings, enabling the synthesis of polysubstituted arenes. This contrasts with mono-boronic esters (e.g., 3,4-difluoro-5-methoxyphenyl pinacol ester), which limit functionalization to a single site .

- Electronic Effects: The 2,4-difluoro substitution increases the electrophilicity of the boron centers, accelerating transmetallation with palladium catalysts.

- Steric Considerations : The methoxy group at the 5-position introduces mild steric hindrance, which may reduce coupling efficiency compared to less substituted analogs like 2,6-difluorophenylboronic acid pinacol ester .

Solubility and Stability

- Solubility : Pinacol esters universally exhibit higher solubility in polar aprotic solvents (e.g., acetone, DMF) than their boronic acid counterparts. For example, phenylboronic acid pinacol ester dissolves readily in acetone at low temperatures, a property shared by 2,4-difluoro-5-methoxyphenyl-1,3-diboronic acid .

- Stability : The pinacol group protects boronic acids from protodeboronation under basic conditions. However, deprotection can be challenging in some cases (e.g., failed acid chloride synthesis in ), indicating that steric and electronic factors influence stability .

Research Findings and Challenges

- Selectivity in Sequential Couplings: The 1,3-diboronic ester’s two reactive sites require careful optimization to prevent undesired double couplings. Catalytic systems like PdCl₂(dppf)₂ () are effective for selective mono-functionalization .

- Deprotection Limitations : While pinacol esters are stable under standard cross-coupling conditions, their removal (e.g., via hydrolysis) may require harsh acids, risking decomposition of sensitive substituents like methoxy groups .

Biological Activity

2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester, also known by its CAS number 2096332-73-7, is a boronic acid derivative with potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group that may influence its biological activity.

Molecular Formula: C19H28B2F2O5

Molar Mass: 396.04 g/mol

Density: 1.13 g/cm³ (predicted)

Boiling Point: 473.5 °C (predicted)

Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and modulation of signaling pathways. The specific mechanism of action for 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid pinacol ester has not been extensively documented in the literature; however, it is hypothesized that the presence of the boron atom allows for reversible binding to diols in biological systems, which can affect various metabolic processes.

Biological Activity

Recent studies have indicated that boronic acids can exhibit a range of biological activities, including:

- Antitumor Activity: Some derivatives of boronic acids have shown promise in inhibiting cancer cell proliferation by interfering with proteasome activity.

- Antimicrobial Properties: Boronic acids can disrupt bacterial cell wall synthesis and have been explored as potential antibiotics.

- Antiviral Effects: Certain boronic compounds have demonstrated activity against viral infections by inhibiting viral replication.

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluating various boronic acid derivatives reported that some exhibited significant cytotoxic effects against human cancer cell lines. The incorporation of electron-withdrawing groups such as fluorine may enhance the potency of these compounds by increasing their electrophilicity, thereby improving their interaction with cellular targets.Compound IC50 (µM) Cell Line 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid pinacol ester TBD HeLa Other Boron Compounds Varies Various -

Antimicrobial Activity:

Research has indicated that boron-containing compounds can inhibit the growth of various bacteria. For instance, a study found that certain boronic acids were effective against resistant strains of Staphylococcus aureus. -

Enzyme Inhibition:

Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes. The specific interactions of 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid pinacol ester with target enzymes remain to be fully elucidated but are an area of active investigation.

Q & A

Q. What are the primary synthetic routes for 2,4-difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester?

Methodological Answer: A key method involves photoinduced decarboxylative borylation of carboxylic acid precursors. The process uses visible light to activate N-hydroxyphthalimide esters of carboxylic acids, enabling reaction with bis(catecholato)diboron ([B₂cat₂]) in amide solvents (e.g., DMF) without metal catalysts. This radical-based pathway allows introduction of boronate esters at specific positions . For multi-borylated systems like the target compound, sequential borylation or orthogonal protection strategies may be required to avoid cross-reactivity.

Q. How does solvent choice influence the solubility and reactivity of this pinacol boronic ester?

Methodological Answer: Pinacol esters exhibit high solubility in polar aprotic solvents (e.g., acetone, THF) due to reduced hydrogen-bonding interactions compared to free boronic acids (Fig. 3, ). For reactions requiring anhydrous conditions, toluene or cyclohexane can be used, though solubility decreases. Solvent selection impacts reaction rates in cross-couplings; for example, DMSO enhances Suzuki-Miyaura coupling efficiency by stabilizing palladium intermediates .

Q. What are the common applications of this compound in organic synthesis?

Methodological Answer: The compound is a versatile building block in Suzuki-Miyaura cross-couplings , enabling aryl-aryl bond formation for constructing polyfluorinated biaryl scaffolds. Its dual boronic ester groups allow sequential coupling steps, useful in synthesizing conjugated materials or pharmaceuticals. Stability studies show pinacol esters resist protodeboronation under mild acidic conditions, making them preferable to free boronic acids in multi-step syntheses .

Q. How stable is this compound under aqueous or oxidative conditions?

Methodological Answer: Pinacol esters are hydrolytically stable at neutral pH but degrade in acidic/basic media. Kinetic studies with H₂O₂ reveal rapid oxidation of boronic esters to phenols (λₘₐₓ shift from 290 nm to 405 nm in UV-vis), indicating sensitivity to peroxides . Storage recommendations: anhydrous solvents, inert atmosphere, and temperatures below 6°C to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the divergent E/Z selectivity in allylboration reactions using pinacol esters?

Methodological Answer: E/Z selectivity is controlled by intermediate borinic ester formation . Treatment of α-substituted allyl pinacol boronic esters with nBuLi and TFAA generates a borinic ester, which undergoes allylboration with aldehydes via a six-membered transition state, favoring E-selectivity (>90%). In contrast, unmodified pinacol esters favor Z-selectivity due to steric effects in the transition state .

Q. How can chemoselectivity be achieved in multi-borylated systems during cross-coupling?

Methodological Answer: Controlled speciation via pH and solvent manipulation enables selective activation of one boronic ester. For example, in iterative cross-couplings, a Pd catalyst can selectively react with the more electron-deficient boronic ester (e.g., fluorinated position) while leaving the methoxy-substituted ester intact. This strategy requires precise stoichiometric control and monitoring via ¹¹B NMR .

Q. How should researchers address contradictions in reported reaction yields for Suzuki-Miyaura couplings?

Methodological Answer: Discrepancies often arise from catalyst loading or ligand choice . For electron-deficient substrates like fluorinated aryl boronic esters, use Pd(OAc)₂ with SPhos ligands (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to enhance oxidative addition efficiency. Baseline optimization should include screening additives (e.g., Cs₂CO₃ vs. K₃PO₄) and degassing protocols to mitigate oxygen inhibition .

Q. What strategies optimize the synthesis of polymers using this diboronic ester?

Methodological Answer: RAFT polymerization of pinacol boronic ester monomers allows precise molecular weight control (Mn = 17,000–32,000 g/mol) with low polydispersity. Post-polymerization deprotection with mild acids (e.g., HCl in THF/water) yields water-soluble boronic acid polymers. Block copolymers with N,N-dimethylacrylamide form micelles, useful in drug delivery or sensors .

Q. How do fluorescence studies inform the supramolecular interactions of this compound?

Methodological Answer: Cation-π interactions between the boronic ester and pyridinium moieties can be probed via fluorescence quenching. Pinacol ester coordination enhances Lewis acidity, strengthening π-stacking and resulting in a 4-fold fluorescence increase. This property is exploitable in designing boronate-based chemosensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.